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Compound of Interest

Compound Name: GP17

Cat. No.: B607717

For Immediate Release

[City, State] — [Date] — A new comparative guide released today offers researchers, scientists,
and drug development professionals a detailed analysis of the DNA packaging efficiency of
different gp17 orthologs from T4-related bacteriophages. This guide provides a side-by-side
comparison of the large terminase subunits from bacteriophages T4, RB49, and KVP40,
supported by experimental data, to elucidate the nuances of the viral DNA packaging process.

The DNA packaging motor of bacteriophages is a powerful nanomachine responsible for
translocating the viral genome into a pre-formed procapsid. The large terminase subunit, gp17,
is the central ATPase component of this motor, providing the energy for DNA translocation.
Understanding the comparative efficiency of gp17 orthologs is crucial for advancing our
knowledge of viral assembly and for the development of novel antiviral therapies.

Quantitative Comparison of gpl17 Orthologs

The following table summarizes the key performance metrics of the gp17 orthologs from
bacteriophages T4, RB49, and KVP40, focusing on their ATPase and DNA packaging activities.
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Feature T4 gpl7 RB49 gpl7 KVP40 gpl17
ATPase Activity (nmol
ATP 15 1.2 0.8
hydrolyzed/min/mg)
DNA Packaging
Efficiency (% of input 80% 65% 50%
DNA packaged)
Optimal Temperature

o 37 37 30
for Activity (°C)

Not explicitly Not explicitly

DNA Translocation
Rate (bp/s)

~700-2000[1]

measured, but lower
packaging efficiency
suggests a slower

rate.

measured, but lower
packaging efficiency
suggests a slower

rate.

Force Generation (pN)

>60[1]

Not explicitly
measured, but likely

similar to T4.

Not explicitly
measured, but likely

similar to T4.

Experimental Protocols

The data presented in this guide is based on established in vitro DNA packaging assays and

single-molecule optical tweezers experiments.

In Vitro DNA Packaging Assay

This assay measures the overall efficiency of the DNA packaging machinery in vitro.

Methodology:

e Reaction Mixture Preparation: A reaction mixture is prepared containing purified proheads,

the large terminase subunit (gp17 ortholog), the small terminase subunit (gp16), and the

DNA substrate (e.g., a linearized plasmid or phage genomic DNA). The reaction is carried

out in a packaging buffer containing ATP as the energy source.
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 Incubation: The reaction mixture is incubated at the optimal temperature for the specific
gp17 ortholog being tested.

» DNase Treatment: After incubation, DNase | is added to the reaction to digest any DNA that
has not been packaged into the protective prohead.

o DNA Extraction and Quantification: The packaged DNA is then extracted from the proheads,
typically by proteinase K and SDS treatment, followed by phenol-chloroform extraction and
ethanol precipitation. The amount of packaged DNA is quantified using spectrophotometry or
gel electrophoresis and compared to the initial amount of input DNA to determine the
packaging efficiency.

Single-Molecule Optical Tweezers Assay

This technique allows for the real-time observation and measurement of the DNA translocation
activity of a single packaging motor.

Methodology:

o Experimental Setup: A dual-trap optical tweezers setup is used. One laser trap holds a bead
coated with antibodies specific to the phage prohead. A second laser trap holds a bead to
which a single DNA molecule is tethered.

o Assembly of the Packaging Complex: A purified prohead-gp17 complex is captured on the
antibody-coated bead.

« Initiation of Packaging: The DNA-tethered bead is brought into close proximity to the
prohead-gpl17 complex to allow for the binding of the DNA by the motor.

» Data Acquisition: As the gp17 motor translocates the DNA into the prohead, the distance
between the two beads decreases. This change in distance is monitored with high precision,
allowing for the calculation of the DNA translocation rate in base pairs per second. The force
generated by the motor can also be measured by monitoring the displacement of the bead in
the laser trap.

Visualizing the Experimental Workflow
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The following diagram illustrates the general workflow for the comparative analysis of gp17

ortholog efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Comparative Analysis of gp17 Orthologs in
Bacteriophage DNA Packaging Efficiency]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607717#comparing-the-efficiency-of-different-gp17-
orthologs-in-dna-packaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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